(6-ethylpyridin-3-yl)methanol
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Overview
Description
(6-ethylpyridin-3-yl)methanol: is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring an ethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-ethylpyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 6-ethylpyridine.
Hydroxymethylation: The 6-ethylpyridine undergoes hydroxymethylation at the 3-position. This can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation process.
Chemical Reactions Analysis
Types of Reactions
(6-ethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl group or hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: (6-ethylpyridin-3-yl)aldehyde or (6-ethylpyridin-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
(6-ethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ethyl group can affect the compound’s hydrophobicity and overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
(6-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(6-ethylpyridin-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(6-ethylpyridin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
Uniqueness
(6-ethylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. The presence of both an ethyl group and a hydroxymethyl group at specific positions on the pyridine ring provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
474555-13-0 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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